molecular formula C23H29N3O3 B11182035 [5-(4-Methylphenyl)-1,2-oxazol-3-yl]{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}methanone

[5-(4-Methylphenyl)-1,2-oxazol-3-yl]{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}methanone

Cat. No.: B11182035
M. Wt: 395.5 g/mol
InChI Key: IVIQSWUVTZZOMI-UHFFFAOYSA-N
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Description

4-METHYL-1-{1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE-3-CARBONYL}PIPERIDINE is a complex organic compound featuring a piperidine backbone with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-1-{1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE-3-CARBONYL}PIPERIDINE typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine core, followed by the introduction of the oxazole and methylphenyl groups through nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-1-{1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE-3-CARBONYL}PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves replacing one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized piperidine derivatives.

Scientific Research Applications

4-METHYL-1-{1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE-3-CARBONYL}PIPERIDINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-METHYL-1-{1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE-3-CARBONYL}PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-METHYL-1-{1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE-3-CARBONYL}PIPERIDINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

[1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidin-3-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H29N3O3/c1-16-5-7-18(8-6-16)21-14-20(24-29-21)23(28)26-11-3-4-19(15-26)22(27)25-12-9-17(2)10-13-25/h5-8,14,17,19H,3-4,9-13,15H2,1-2H3

InChI Key

IVIQSWUVTZZOMI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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